Timofibrate
Overview
Description
Timofibrate is a thiazolidine derivative patented by Italchemi S.p.A.-Istituto Chimico Farmaceutico. It is primarily known for its antiatherosclerosis, anticholesteremic, and liver-protecting properties . The molecular formula of this compound is C14H16ClNO4S, and it has a molecular weight of 329.799 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Timofibrate involves the reaction of 4-chlorobenzoyl chloride with 2-mercaptoacetic acid to form 2-(4-chlorobenzoylthio)acetic acid. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Timofibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
Timofibrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying thiazolidine derivatives and their reactivity.
Biology: Investigated for its effects on lipid metabolism and liver function.
Medicine: Explored for its potential in treating hyperlipidemia and atherosclerosis.
Industry: Used in the development of pharmaceuticals targeting cholesterol and lipid disorders.
Mechanism of Action
Timofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. These actions result in decreased levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Fenofibrate: Another fibric acid derivative used to treat hyperlipidemia.
Clofibrate: An older fibric acid derivative with similar lipid-lowering effects.
Gemfibrozil: A fibric acid derivative used to reduce triglyceride levels.
Comparison:
Timofibrate vs. Fenofibrate: Both compounds activate PPARα, but this compound has additional liver-protecting properties.
This compound vs. Clofibrate: this compound is more potent and has fewer side effects compared to Clofibrate.
This compound vs. Gemfibrozil: this compound has a broader spectrum of action, affecting both cholesterol and triglyceride levels.
This compound stands out due to its unique combination of lipid-lowering and liver-protecting effects, making it a valuable compound in the treatment of lipid disorders and liver diseases.
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)16-8-21-7-11(16)12(17)18/h3-6,11H,7-8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOWCXXECLALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CSCC1C(=O)O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021601, DTXSID00867059 | |
Record name | Timofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-54-0 | |
Record name | Timofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Timofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIMOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85P20FW39R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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